2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde
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Overview
Description
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is characterized by the presence of a dioxolane ring, a vinyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde typically involves the reaction of D-threo-Pent-1-enitol with acetone under acidic conditions to form the dioxolane ring . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid.
Reduction: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group may also participate in reactions that modify cellular pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid
- 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-methanol
- 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxamide
Uniqueness
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde is unique due to its combination of a dioxolane ring, a vinyl group, and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAGLAPRRVGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557154 |
Source
|
Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-60-6 |
Source
|
Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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